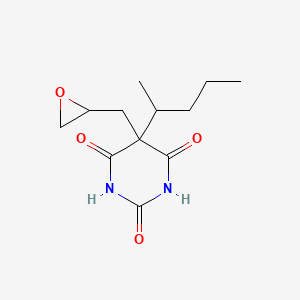
5-(2,3-Epoxypropyl)-5-(1-methylbutyl)barbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Epoxypropyl)-5-(1-methylbutyl)barbituric acid is a synthetic organic compound belonging to the barbiturate class. Barbiturates are known for their central nervous system depressant properties and have been used in medicine as sedatives, anesthetics, and anticonvulsants. This particular compound features an epoxypropyl group and a methylbutyl group attached to the barbituric acid core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Epoxypropyl)-5-(1-methylbutyl)barbituric acid typically involves the following steps:
Formation of the Barbituric Acid Core: This can be achieved by the condensation of urea with malonic acid derivatives under acidic or basic conditions.
Introduction of the Epoxypropyl Group: The epoxypropyl group can be introduced via an epoxidation reaction, where an allyl group is oxidized using peracids like m-chloroperbenzoic acid (mCPBA).
Attachment of the Methylbutyl Group: This can be done through alkylation reactions, where the barbituric acid core is treated with an appropriate alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The epoxy group can undergo oxidation to form diols or other oxidized products.
Reduction: Reduction of the epoxy group can lead to the formation of alcohols.
Substitution: The barbituric acid core can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing epoxy groups.
Substitution: Alkyl halides and bases like sodium hydride (NaH) for alkylation reactions.
Major Products
Diols: From oxidation of the epoxy group.
Alcohols: From reduction of the epoxy group.
Alkylated Barbiturates: From substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: Used as a building block for synthesizing new barbiturate derivatives with potential pharmacological activities.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit certain enzymes due to its unique structure.
Medicine
Sedative and Anesthetic Research: Studied for its potential use as a sedative or anesthetic agent.
Industry
Chemical Intermediates: Used in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(2,3-Epoxypropyl)-5-(1-methylbutyl)barbituric acid likely involves interaction with the central nervous system. Barbiturates typically act by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative and anesthetic effects. The epoxypropyl and methylbutyl groups may influence the compound’s binding affinity and specificity for GABA receptors or other molecular targets.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: A well-known barbiturate with sedative and anticonvulsant properties.
Thiopental: A barbiturate used as an anesthetic agent.
Secobarbital: Another barbiturate used for its sedative effects.
Uniqueness
5-(2,3-Epoxypropyl)-5-(1-methylbutyl)barbituric acid is unique due to the presence of the epoxypropyl group, which may impart different chemical reactivity and biological activity compared to other barbiturates. The methylbutyl group also adds to its distinctiveness by potentially altering its pharmacokinetic properties.
Properties
CAS No. |
65685-89-4 |
|---|---|
Molecular Formula |
C12H18N2O4 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5-(oxiran-2-ylmethyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O4/c1-3-4-7(2)12(5-8-6-18-8)9(15)13-11(17)14-10(12)16/h7-8H,3-6H2,1-2H3,(H2,13,14,15,16,17) |
InChI Key |
JPKCIZCOIMRVEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















